H-His(1-Me)-OMe

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

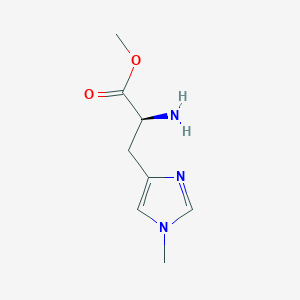

methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEAVIKJSKOOHN-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427217 |

Source

|

| Record name | N'-Methyl-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57519-09-2 |

Source

|

| Record name | N'-Methyl-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-His(1-Me)-OMe: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-His(1-Me)-OMe, also known by its IUPAC name methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate, is a derivative of the essential amino acid L-histidine.[1] Its structure features a methyl group on the imidazole ring and a methyl ester at the carboxyl terminus. This modification of the parent amino acid alters its physicochemical properties, making it a compound of interest in various research applications, including peptide synthesis and biochemical studies. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound and its hydrochloride salt.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Chemical Name | Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate | [1] |

| Common Name | This compound | |

| CAS Number | 57519-09-2 (for hydrochloride salt) | [1] |

| Molecular Formula | C₈H₁₃N₃O₂ (free base) C₈H₁₃N₃O₂·HCl (hydrochloride salt) | [1] |

| Molecular Weight | 183.21 g/mol (free base) 219.67 g/mol (hydrochloride salt) | [1] |

| Appearance | Off-white powder (hydrochloride salt) | [1] |

| Melting Point | 205-209 °C (hydrochloride salt) | [1] |

| Optical Rotation | [α]D24 = +13.0 ± 2º (c=1% in MeOH) (hydrochloride salt) | [1] |

| Solubility | No specific data available. General solubility for similar small molecule hydrochlorides suggests solubility in water and polar organic solvents like methanol. |

Structure

The chemical structure of this compound consists of a central chiral carbon atom bonded to an amino group, a methyl ester group, a hydrogen atom, and a methylene group attached to a 1-methylimidazole ring. The "(1-Me)" designation indicates that the methyl group is attached to the nitrogen at the 1-position of the imidazole ring.

References

The Strategic Incorporation of H-His(1-Me)-OMe in Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-His(1-Me)-OMe, or 1-methylhistidine methyl ester, is a pivotal building block in modern peptidomimetic and drug discovery research. Its strategic incorporation into peptide sequences offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic peptides. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their quest for more stable and efficacious peptide-based therapeutics.

Core Applications in Research

The primary application of this compound in research is as a precursor for the introduction of N-methylated histidine residues into peptide chains. This modification is a key strategy to overcome the inherent limitations of native peptides as drug candidates, such as poor metabolic stability and low cell permeability.

N-methylation of the peptide backbone, including the imidazole ring of histidine, confers several advantageous properties:

-

Enhanced Proteolytic Stability: The presence of a methyl group on the nitrogen atom of the imidazole ring sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

-

Improved Membrane Permeability: N-methylation can enhance a peptide's ability to cross cell membranes. By modifying the hydrogen-bonding capacity of the imidazole ring, the energy penalty for transitioning from an aqueous environment to the lipid bilayer of the cell membrane is reduced.

-

Conformational Control: The methylation of histidine can influence the local conformation of the peptide, which can be leveraged to favor a bioactive conformation and potentially enhance receptor binding affinity and selectivity.

-

Modulation of Metal Chelation: The imidazole side chain of histidine is a well-known metal-binding motif. N-methylation can alter the metal-chelating properties of the residue, which is relevant in the design of metalloenzymes or peptides that interact with metal ions.[1]

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). Below are detailed methodologies for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing a 1-methylhistidine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Fmoc-protected amino acids

-

This compound (requires in-situ protection of the alpha-amino group, typically with Fmoc-OSu, before coupling) or commercially available Fmoc-His(1-Me)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or a more modern equivalent like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Standard):

-

In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.8 eq.), and HOBt (4 eq.) in DMF.

-

Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF. Confirm complete coupling with a Kaiser test.

-

-

Incorporation of Fmoc-His(1-Me)-OH:

-

Follow the same procedure as in step 3 for the coupling of Fmoc-His(1-Me)-OH. Due to the potential for racemization with histidine derivatives, careful monitoring of the coupling reaction is advised. The use of coupling reagents like COMU can minimize this risk.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final amino acid is coupled, remove the Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This protocol provides a framework for comparing the stability of a peptide with and without a 1-methylhistidine modification in human plasma.

Materials:

-

Test peptide (with 1-Me-His) and control peptide (with His)

-

Human plasma, pooled

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Trifluoroacetic acid (TFA), 10%

-

Incubator at 37°C

-

RP-HPLC system with a C18 column

-

Mass spectrometer (LC-MS)

Procedure:

-

Peptide Preparation: Prepare stock solutions of the test and control peptides in PBS.

-

Assay Setup:

-

Pre-warm human plasma to 37°C.

-

Initiate the assay by adding the peptide solution to the pre-warmed plasma to achieve a final peptide concentration of 100 µg/mL.

-

-

Incubation and Sampling:

-

Incubate the mixture at 37°C with gentle agitation.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile or 10% TFA to the aliquot to precipitate the plasma proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis:

-

Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.

-

Quantify the amount of intact peptide by integrating the area of the corresponding peak in the chromatogram.

-

Confirm the identity of the intact peptide and any major degradation products using mass spectrometry.

-

-

Data Analysis:

-

Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

-

Determine the half-life (t½) of each peptide by fitting the data to a one-phase exponential decay curve.

-

Quantitative Data

| Analyte | Concentration (μmol/L) | Recovery (%) | RSD (%) |

| Nτ-Methylhistidine | 2.5 | 94.67 | 2.35 |

| 5 | 90.81 | 1.98 | |

| 20 | 93.45 | 1.67 | |

| Nπ-Methylhistidine | 2.5 | 102.04 | 3.45 |

| 5 | 92.23 | 2.11 | |

| 10 | 95.87 | 1.89 | |

| Data adapted from a study on the quantification of methylated histidines in chicken plasma.[2] |

Visualizations

Peptide Drug Development Workflow with N-Methylation

The following diagram illustrates the logical workflow of developing a peptide therapeutic with enhanced properties through the incorporation of this compound.

Caption: Workflow for developing N-methylated peptide therapeutics.

Signaling Pathway Context

While this compound is a synthetic building block and not directly involved in a natural signaling pathway, peptides containing 1-methylhistidine are designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). The enhanced stability of these modified peptides ensures more sustained engagement with their target receptor, leading to a more prolonged downstream signaling cascade.

References

- 1. Methylated Histidines Alter Tautomeric Preferences that Influence the Rates of Cu Nitrite Reductase Catalysis in Designed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

H-His(1-Me)-OMe CAS number and molecular weight

An In-depth Technical Guide to H-His(1-Me)-OMe

This technical guide provides a comprehensive overview of 1-methyl-L-histidine methyl ester (this compound), a crucial histidine derivative for researchers and professionals in drug development and biochemical research. This document details its chemical properties, applications, and relevant experimental contexts.

Core Compound Data

This compound is a chemically modified amino acid, specifically a derivative of L-histidine. The presence of a methyl group on the imidazole ring and a methyl ester at the C-terminus enhances its utility in various synthetic and research applications. It is commercially available as both a free base and a hydrochloride salt, which improves its stability and solubility.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound·HCl (Hydrochloride Salt) |

| Synonyms | N'-Methyl-L-histidine methyl ester | H-His(Nim-Me)-OMe·HCl, (S)-methyl 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate hydrochloride |

| CAS Number | 57519-09-2[1][2] | 57519-09-2[3] |

| Molecular Formula | C₈H₁₃N₃O₂[1][2] | C₈H₁₃N₃O₂·HCl[3] |

| Molecular Weight | 183.21 g/mol [1][2] | 219.67 g/mol [3], 219.7 g/mol [4] |

| Appearance | - | Off-white powder[3] |

| Melting Point | - | 205-209 °C[3] |

| Optical Rotation | - | [a]D24 = +13.0 ± 2º (c=1% in MeOH)[3] |

| Storage Conditions | - | 0-8 °C[3] |

Applications in Research and Development

This compound serves as a versatile building block in peptide synthesis and as a valuable tool in biochemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of peptides.[3] The methylated imidazole side chain can offer unique properties to the resulting peptide, such as increased stability or altered binding characteristics. Its use in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of this modified amino acid into a peptide sequence.

Enzyme Activity and Inhibition Studies

This compound is particularly useful for investigating the mechanisms of enzymes that interact with histidine residues.[3] For instance, it has been utilized in inhibitory and structural studies of human histidine decarboxylase, providing insights into the enzyme's active site and mechanism of action.[1]

Diagnostic and Therapeutic Research

Due to its specific binding interactions, this compound has applications in the development of diagnostic tools where enhanced sensitivity and specificity are required.[3] Furthermore, its ability to modulate biological processes makes it a candidate for the formulation of therapeutic agents, particularly in neurology and cardiology research.[5]

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary or published within specific research articles, a generalized workflow for its use in peptide synthesis is described below. This workflow is based on standard solid-phase peptide synthesis (SPPS) methodologies.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

Caption: General workflow for incorporating this compound in SPPS.

Signaling Pathways

Currently, there is limited specific information available in the public domain that directly implicates this compound in distinct signaling pathways. Its utility is primarily established as a synthetic component and a biochemical tool for studying enzymes in vitro. Further research may elucidate its role, if any, in cellular signaling.

The parent amino acid, L-histidine, is a precursor for histamine, a key molecule in inflammatory and allergic responses, and is involved in various physiological processes.[6] Derivatives like this compound are instrumental in studying the enzymes and receptors within these pathways.

Logical Relationship in Enzyme Inhibition Studies

The diagram below illustrates the logical flow of a typical enzyme inhibition study where this compound could be used as a potential inhibitor.

Caption: Logical workflow for an enzyme inhibition study using this compound.

Conclusion

This compound is a specialized amino acid derivative with significant utility in peptide synthesis and biochemical research. Its unique structure facilitates the creation of novel peptides and aids in the investigation of enzyme mechanisms. The data and workflows presented in this guide are intended to support researchers and scientists in leveraging the capabilities of this compound in their work.

References

The Discovery and Synthesis of N-Methylated Histidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated histidines are post-translationally modified amino acids that play crucial roles in a variety of biological processes, from muscle protein metabolism to the regulation of gene expression. The methylation of histidine residues on the imidazole ring can occur at either the Nπ (N-1) or Nτ (N-3) position, leading to the formation of 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), respectively. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and analytical methodologies for these important molecules, as well as an exploration of the key signaling pathways in which they are involved.

Discovery of N-Methylated Histidines

The existence of methylated histidine residues in proteins was first reported in the 1960s. However, for many years, the enzymes responsible for this modification and the full extent of its biological significance remained largely unknown.

Early Discoveries:

Initial studies identified 3-methylhistidine as a component of actin and myosin, the primary proteins of muscle fibers.[1][2] Its release during muscle protein breakdown and subsequent excretion in urine established it as a valuable biomarker for muscle catabolism.[3] 1-methylhistidine was later identified and is primarily associated with dietary intake of anserine, a dipeptide found in high concentrations in meat and fish.[4][5]

Identification of Key Methyltransferases:

A significant breakthrough in the field came with the recent identification of the specific methyltransferases responsible for histidine methylation.

-

SETD3 (SET Domain Containing 3): Identified as the primary enzyme responsible for the Nτ-methylation of histidine 73 (His73) on β-actin.[6] This discovery has opened new avenues for understanding the role of actin methylation in cellular processes.

-

METTL9 (Methyltransferase-like 9): Recognized as the methyltransferase that catalyzes the Nπ-methylation of histidine residues within a specific "His-x-His" (HxH) motif in various proteins.[7][8]

These discoveries have reignited interest in histidine methylation, leading to a rapid expansion of our understanding of its prevalence and function.

Quantitative Data on N-Methylated Histidines

The following tables summarize key quantitative data related to the abundance and distribution of 1-methylhistidine and 3-methylhistidine in various biological samples.

Table 1: Concentration of 1-Methylhistidine in Human Samples

| Biological Sample | Concentration Range | Average Concentration | Citation(s) |

| Urine | 17.7 - 153.8 µmol/mmol creatinine | 25 - 40 µmol/mmol creatinine | |

| Plasma | 9.8 - 15.6 µM | 12.7 µM | |

| Serum | 0.5 - 15.0 µmol/L | - | [4] |

Table 2: Concentration of 3-Methylhistidine in Human and Rat Tissues

| Biological Sample | Species | Concentration | Citation(s) |

| Skeletal Muscle | Human | 3.31 ± 0.05 µmol/g fat-free dry weight | [9] |

| Cardiac Muscle | Human | Intermediate (2-3 µmol/g fat-free dry weight) | [9] |

| Liver | Human | Low (<1 µmol/g fat-free dry weight) | [9] |

| Kidney | Human | Low (<1 µmol/g fat-free dry weight) | [9] |

| Skeletal Muscle | Rat | Most abundant tissue | [10][11] |

| Cardiac Muscle | Rat | Present | [10][11] |

| Smooth Muscle | Rat | Present | [10][11] |

| Urine (following myotoxicity) | Rat | 2-fold elevation | [10][11] |

| Serum (following myotoxicity) | Rat | 3-fold increase | [10][11] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of N-methylated histidines and their analysis using mass spectrometry.

Chemical Synthesis of N-Methylated Histidines

3.1.1. Synthesis of L-1-Methylhistidine [12]

This protocol describes a method for the synthesis of L-1-methylhistidine via the alkylation of a protected histidine derivative.

Materials:

-

L-Nα,Nτ-dibenzoylhistidine methyl ester

-

Trimethyloxonium fluoroborate

-

Anhydrous Dichloromethane (DCM)

-

Water

-

6M Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Protection of L-Histidine: Begin with the commercially available L-Nα,Nτ-dibenzoylhistidine methyl ester. This protects the alpha-amino group and the τ-nitrogen of the imidazole ring.

-

Alkylation:

-

Dissolve the protected histidine derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric equivalent of trimethyloxonium fluoroborate to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification of the Methylated Intermediate:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Nπ-methylated product.

-

-

Deprotection:

-

Treat the purified methylated intermediate with 6M HCl and heat the mixture at reflux for 12-24 hours to hydrolyze the ester and remove the benzoyl protecting groups.

-

-

Isolation of L-1-Methylhistidine:

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide or an ion-exchange resin) to precipitate the free amino acid.

-

Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum to yield L-1-methylhistidine.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and by comparing its optical rotation to the literature value for the natural amino acid.

3.1.2. Synthesis of L-3-Methylhistidine [13]

This protocol outlines the synthesis of L-3-methylhistidine through the methylation of a protected histidine intermediate.

Materials:

-

L-Histidine

-

Phthalic anhydride

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate

-

Hydrazine hydrate

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Protection of L-Histidine:

-

React L-histidine with phthalic anhydride in DMF to form Nα-phthaloyl-L-histidine. This protects the alpha-amino group.

-

-

Methylation:

-

Dissolve the Nα-phthaloyl-L-histidine in an aqueous solution of NaOH.

-

Add dimethyl sulfate dropwise to the alkaline solution while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC.

-

-

Work-up and Deprotection:

-

Acidify the reaction mixture with concentrated HCl.

-

Add hydrazine hydrate to the acidic solution and heat at reflux to remove the phthaloyl protecting group.

-

-

Isolation of L-3-Methylhistidine:

-

Cool the reaction mixture and adjust the pH to the isoelectric point of 3-methylhistidine to precipitate the product.

-

Collect the crude product by filtration.

-

-

Purification:

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure L-3-methylhistidine.

-

-

Characterization: Verify the structure and purity of the synthesized 3-methylhistidine using NMR, mass spectrometry, and comparison with an authentic standard.

Analysis of N-Methylated Histidines by Mass Spectrometry

Mass spectrometry (MS)-based proteomics is the gold standard for the identification and quantification of post-translational modifications, including histidine methylation.

3.2.1. Sample Preparation for Proteomic Analysis [14][15]

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid (0.1%)

-

Acetonitrile

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Cell/Tissue Lysis:

-

Lyse cells or homogenized tissue in a suitable lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Reduction and Alkylation:

-

Take a desired amount of protein (e.g., 100 µg) and adjust the volume with ammonium bicarbonate buffer.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

-

-

Proteolytic Digestion:

-

Add mass spectrometry grade trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 SPE cartridge. Wash the cartridge with 0.1% formic acid and elute the peptides with a solution of 50% acetonitrile in 0.1% formic acid.

-

-

Sample Concentration:

-

Dry the eluted peptides in a vacuum centrifuge.

-

Reconstitute the dried peptides in 0.1% formic acid for MS analysis.

-

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [16]

Instrumentation:

-

High-performance liquid chromatography (HPLC) system (e.g., EASY-nLC 1200)

-

High-resolution mass spectrometer (e.g., Q Exactive HF Orbitrap)

Procedure:

-

LC Separation:

-

Load the reconstituted peptide sample onto a C18 reversed-phase analytical column.

-

Separate the peptides using a linear gradient of increasing acetonitrile concentration in 0.1% formic acid over a defined period (e.g., 120 minutes).

-

-

Mass Spectrometry Analysis:

-

The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

-

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

-

Acquire full MS scans to detect peptide precursor ions.

-

Select the most intense precursor ions for fragmentation (e.g., by higher-energy collisional dissociation - HCD).

-

Acquire tandem MS (MS/MS) scans of the fragment ions.

-

Software:

-

MaxQuant, Proteome Discoverer, or similar proteomics data analysis software.

Procedure:

-

Database Searching:

-

Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt).

-

Specify the appropriate enzyme (trypsin) and allow for a defined number of missed cleavages.

-

-

Modification Specification:

-

Include variable modifications for methionine oxidation and N-terminal acetylation.

-

Crucially, define variable modifications for monomethylation on histidine residues (mass shift of +14.01565 Da).

-

-

Identification and Quantification:

-

The software will identify peptides and their corresponding proteins based on the matching of experimental MS/MS spectra to theoretical spectra from the database.

-

The presence of methylated histidine is confirmed by the mass shift in the precursor ion and the presence of specific fragment ions in the MS/MS spectrum.

-

Quantification of methylated peptides can be performed using label-free quantification (LFQ) or isotopic labeling methods.

-

Signaling Pathways and Experimental Workflows

The discovery of SETD3 and METTL9 has provided significant insights into the signaling pathways regulated by histidine methylation.

SETD3 Signaling Pathway

SETD3 is the primary methyltransferase for His73 on β-actin. This modification plays a critical role in regulating actin polymerization, which is fundamental to numerous cellular processes.

Caption: SETD3 signaling pathway.

Workflow for Studying SETD3-mediated Actin Methylation:

Caption: Experimental workflow for SETD3.

METTL9 Signaling Pathway

METTL9 methylates histidine residues within the HxH motif of a diverse range of proteins, including zinc transporters and mitochondrial proteins. This modification can alter protein function, such as metal-binding affinity and enzymatic activity.

Caption: METTL9 signaling pathway.

Workflow for Investigating METTL9-mediated Methylation:

Caption: Experimental workflow for METTL9.

Conclusion

The field of N-methylated histidines has been revitalized by the discovery of the key methyltransferases, SETD3 and METTL9. This technical guide provides a foundational resource for researchers entering this exciting area, offering detailed protocols for synthesis and analysis, as well as a framework for understanding the biological pathways involved. Further research into the upstream regulation and downstream effectors of these methyltransferases will undoubtedly uncover new therapeutic targets and deepen our understanding of cellular regulation.

References

- 1. 1-METHYLHISTIDINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. 3-Methylhistidine - Wikipedia [en.wikipedia.org]

- 3. 3-Methylhistidine | Rupa Health [rupahealth.com]

- 4. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]

- 5. SMPDB [smpdb.ca]

- 6. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]

- 7. METTL9 mediated N1-histidine methylation of zinc transporters is required for tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The 3-methylhistidine content of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Large-scale identification of protein histidine methylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Mass Spectrometry-Based Proteomics Approach for Global and High-Confidence Protein R-Methylation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Methylated Histidine in Enzyme Active Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, with its unique imidazole side chain, is a frequent key player in enzyme active sites, participating in catalysis, substrate binding, and metal coordination. The post-translational methylation of histidine at either the N1 (π, pi) or N3 (τ, tau) position of its imidazole ring introduces subtle yet profound changes to its physicochemical properties. This modification, catalyzed by a dedicated class of enzymes known as protein histidine methyltransferases (PHMTs), is emerging as a critical regulatory mechanism in a variety of cellular processes. This in-depth technical guide explores the core principles of histidine methylation, focusing on the enzymes that catalyze this modification, the resultant biochemical alterations, and the functional consequences for enzyme activity and downstream signaling pathways. We provide a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to Histidine Methylation

Histidine's imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic reactions.[1] Methylation of the imidazole ring at either the N1 or N3 position fundamentally alters these properties. This post-translational modification is not a random event but is precisely controlled by specific enzymes, highlighting its regulatory significance. The two primary forms of methylated histidine found in proteins are 1-methylhistidine (1-MeH) and 3-methylhistidine (3-MeH).

The Enzymology of Histidine Methylation

The methylation of histidine residues in proteins is catalyzed by S-adenosyl-L-methionine (SAM)-dependent protein histidine methyltransferases (PHMTs). Three key enzymes have been identified and characterized in mammals:

-

SETD3 (SET Domain Containing 3): Primarily responsible for the N3-methylation of histidine 73 (His73) in β-actin.[1]

-

METTL9 (Methyltransferase-like 9): A broad-specificity N1-methyltransferase that targets histidine within a "His-x-His" (HxH) motif, where 'x' is typically a small amino acid.[2]

-

METTL18 (Methyltransferase-like 18): Catalyzes the N3-methylation of His245 in the ribosomal protein RPL3.

Biochemical Consequences of Histidine Methylation

The addition of a methyl group to the histidine imidazole ring has several important biochemical consequences:

-

Increased Basicity: Methylation increases the pKa of the imidazole ring, making it more basic. This alters the protonation state at physiological pH and can impact the residue's ability to participate in acid-base catalysis.

-

Fixed Tautomeric State: The imidazole ring of histidine can exist in two tautomeric forms. Methylation locks the ring into a single tautomer, which can have significant implications for its interactions with substrates and other residues.

-

Steric Effects and Hydrophobicity: The addition of a methyl group increases the steric bulk and hydrophobicity of the histidine side chain, which can influence protein folding, stability, and protein-protein interactions.

-

Altered Metal Chelation: Histidine is a common ligand for metal ions in metalloenzymes. Methylation can modulate the affinity and coordination geometry of metal binding. For instance, N1-methylation of an HxH-containing peptide was shown to reduce its zinc binding affinity.[3]

Quantitative Data on Histidine Methylation

Physicochemical Properties of Methylated Histidine

| Compound | pKa of Imidazole Ring | Notes |

| L-Histidine | ~6.0 | Can act as both a proton donor and acceptor at physiological pH. |

| 1-Methyl-L-histidine | Higher than histidine | Increased basicity compared to the unmodified amino acid. |

| 3-Methyl-L-histidine | Higher than histidine | Increased basicity compared to the unmodified amino acid. |

Note: Specific pKa values for 1-methylhistidine and 3-methylhistidine can vary depending on the chemical environment.

Kinetic Parameters of Protein Histidine Methyltransferases

The following tables summarize the available kinetic data for SETD3 and METTL9.

Table 1: Kinetic Parameters for SETD3

| Substrate | Enzyme | KM (µM) | kcat (min-1) | kcat/KM (M-1s-1) | Reference |

| β-actin | Human SETD3 | 0.8 | 0.7 | 14583 | [4] |

| β-actin | Rat SETD3 | 1.0 | 0.5 | 8333 | [1] |

| S-adenosyl-L-methionine | Human SETD3 | 0.1 | 0.7 | 116667 | [4] |

| S-adenosyl-L-methionine | Rat SETD3 | 0.2 | 0.5 | 41667 | [1] |

| Actin Peptide (66-88) | Human SETD3 | 0.17 | - | - | [5] |

Table 2: Kinetic Parameters for METTL9

| Substrate | Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| SLC39A766-74 peptide | METTL9 | 15.11 | 0.04427 | 2930 | [2] |

Experimental Protocols and Workflows

General Workflow for Studying Histidine Methylation

The study of protein histidine methylation typically involves a multi-step process, from identifying methylated proteins to characterizing the functional consequences.

References

- 1. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]

- 2. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The methyltransferase METTL9 mediates pervasive 1-methylhistidine modification in mammalian proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural insights into SETD3-mediated histidine methylation on β-actin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding the pKa of the Imidazole Ring in H-His(1-Me)-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity constant (pKa) of the imidazole ring of H-His(1-Me)-OMe (L-Histidine, 1-methyl-, methyl ester). The pKa of the histidine imidazole side chain is of critical importance in protein function and stability, as it can act as both a proton donor and acceptor within the physiological pH range.[1][2] This document outlines the theoretical basis for the pKa of this specific histidine derivative, details the experimental protocols for its precise determination, and presents relevant data for comparative analysis.

Theoretical Framework and Expected pKa Value

The pKa of the imidazole ring in histidine is highly sensitive to its chemical environment.[3][4] For the parent amino acid, histidine, the imidazole group has a pKa value near neutrality, which allows it to play a significant role in enzymatic catalysis and pH-dependent cellular processes.[2][5] In the case of this compound, two modifications from native histidine are present: methylation at the N-1 position of the imidazole ring and esterification of the carboxylic acid.

-

N-1 Methylation: Methylation at one of the imidazole nitrogens prevents it from acting as a proton donor or acceptor and eliminates tautomerization.[6] This modification generally leads to a slight increase in the basicity of the other nitrogen, resulting in a higher pKa for the conjugate acid. For instance, the pKa of the conjugate acid of imidazole is approximately 7.0, while that of 1-methylimidazole is 7.4.[6][7]

-

Methyl Esterification: The presence of the methyl ester on the C-terminus removes the negative charge of the carboxylate group at physiological pH. This reduces the electrostatic effect on the imidazole ring, which would otherwise influence its protonation state.

Based on these modifications, the pKa of the imidazole ring in this compound is expected to be slightly higher than that of the standard histidine side chain (pKa ~6.0-7.0 in peptides, but can vary significantly based on the local environment).[3][8]

Quantitative Data of Related Compounds

| Compound | Functional Group | pKa Value | Reference |

| Imidazole (conjugate acid) | Imidazole Ring | ~7.0 | [7] |

| 1-Methylimidazole (conjugate acid) | Imidazole Ring | 7.4 | [6] |

| Histidine (imidazole side chain in proteins) | Imidazole Ring | 5.4 - 7.6 | [3] |

Experimental Protocols for pKa Determination

The precise determination of the pKa of the imidazole ring in this compound can be achieved through several well-established experimental techniques. The choice of method may depend on the required accuracy, sample availability, and available instrumentation.

Potentiometric titration is a classical and highly accurate method for determining pKa values.[9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent system.[9][10] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[9][10]

-

Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[9][10] A standard solution of a strong base (e.g., 0.1 M NaOH) is then added in small, precise increments.[9][10]

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant, allowing the system to reach equilibrium.[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve corresponding to the ionization of the imidazole ring.[11][12]

Caption: Workflow for pKa determination by potentiometric titration.

NMR spectroscopy is a powerful technique for determining the pKa of specific ionizable groups in a molecule by monitoring the chemical shifts of nearby nuclei as a function of pH.[1][2][3][8][13] For the imidazole ring of histidine derivatives, the chemical shifts of the C2-H and C4-H protons are particularly sensitive to the protonation state of the ring.[3]

Methodology:

-

Sample Preparation: A series of samples of this compound are prepared in buffers of varying, precisely known pH values. D₂O is often used as the solvent to avoid a large water signal in the ¹H NMR spectrum.

-

Data Acquisition: ¹H NMR spectra are acquired for each sample.

-

Data Analysis: The chemical shifts of the C2-H and C4-H protons of the imidazole ring are plotted against the pH. The resulting data are fitted to the Henderson-Hasselbalch equation to extract the pKa value, which is the pH at the midpoint of the sigmoidal curve.[3]

References

- 1. pnas.org [pnas.org]

- 2. Measurement of histidine pKa values and tautomer populations in invisible protein states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Improved Structure-Based Histidine pKa Prediction for pH-Responsive Protein Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 7. Imidazole - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of H-His(1-Me)-OMe in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for H-His(1-Me)-OMe is limited. This guide provides known qualitative information and a comprehensive, generalized experimental protocol to enable researchers to determine precise solubility values in their laboratories.

Introduction

This compound, also known as methyl 1-methyl-L-histidinate, is a derivative of the amino acid L-histidine. As with many small molecules in drug discovery and development, understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. The solubility profile dictates the choice of solvents for reaction media, chromatography, and the preparation of stock solutions for assays. This document serves as a technical resource, summarizing the available qualitative solubility data and providing a robust experimental framework for quantitatively determining the solubility of this compound.

Qualitative Solubility Data

While specific quantitative values are not readily found in the literature, supplier information provides a general overview of solvents in which this compound and its related salts are known to be soluble. This information is a crucial starting point for solvent selection in experimental procedures.

| Compound Name | Solvent | Solubility |

| N'-Methyl-L-histidine methyl ester | Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] | |

| Methanol | Soluble[1] | |

| Ethanol | Soluble[1] | |

| L-Histidine Methyl Ester Dihydrochloride | DMSO | Soluble[2] |

| Methanol | Soluble[2] | |

| Water | Soluble[2] |

Note: The solubility can be affected by the specific salt form of the compound (e.g., free base vs. hydrochloride salt).

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the solubility of a solid compound in an organic solvent. This method is reliable for generating equilibrium solubility data.

3.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane)

-

Analytical balance (±0.01 mg precision)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

3.2 Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved. Record the initial mass of the compound.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Dilution (for HPLC analysis): Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the calibrated range of the analytical method.

3.3 Analysis of Solute Concentration

-

3.3.1 HPLC Method (Recommended):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Quantification: Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, remembering to account for the dilution factor.

-

-

3.3.2 Gravimetric Method:

-

Sample Preparation: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Drying: Dry the remaining solid residue to a constant weight in a desiccator.

-

Calculation: The solubility is calculated by dividing the final mass of the dried residue by the initial volume of the solvent aliquot taken.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: A flowchart of the shake-flask solubility determination method.

Conclusion

While existing data on the solubility of this compound is qualitative, this guide provides the necessary framework for researchers to produce high-quality, quantitative solubility data. The detailed experimental protocol for the isothermal shake-flask method, combined with a clear workflow visualization, offers a practical approach for determining the solubility profile of this compound in various organic solvents. Such data is invaluable for advancing research and development activities involving this compound.

References

The Natural Occurrence of 1-Methylhistidine in Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylhistidine (1-MH), or τ-methylhistidine, is a naturally occurring methylated amino acid derivative of L-histidine. It is formed as a post-translational modification in a limited number of proteins, most notably actin and myosin, which are fundamental components of the cytoskeleton and muscle fibers. The formation of 1-MH is an enzymatic process catalyzed by specific protein-histidine N-methyltransferases. Unlike its parent amino acid, free 1-MH, released during the catabolism of these proteins, is not reincorporated into new proteins and is subsequently excreted. This metabolic fate makes it a valuable biomarker. Endogenously produced 1-MH serves as an indicator of myofibrillar protein degradation, offering insights into muscle wasting conditions. Concurrently, 1-MH is also derived exogenously from the dietary intake of anserine, a dipeptide abundant in meat and fish. This dual origin allows 1-MH to be utilized as a reliable biomarker for both muscle protein turnover and recent meat consumption. This technical guide provides an in-depth overview of the biosynthesis of 1-methylhistidine, its quantitative occurrence, its functional roles as a protein modification, and detailed methodologies for its analysis.

Introduction to 1-Methylhistidine

Histidine is unique among amino acids for the imidazole ring in its side chain, which can be methylated on two different nitrogen atoms. Methylation at the N-1 (or tau, tele) position results in 1-methylhistidine, while methylation at the N-3 (or pi, pros) position yields 3-methylhistidine[1][2]. It is crucial to distinguish between these two isomers, as they have different origins and clinical interpretations. Historically, nomenclature has been inconsistent, leading to confusion in the literature[1][3]. This guide focuses exclusively on 1-methylhistidine (τ-methylhistidine).

The presence of 1-MH in proteins is not a result of the incorporation of a pre-methylated amino acid during translation. Instead, it is a post-translational modification (PTM) where a methyl group is added to a specific histidine residue within a polypeptide chain[1][3]. This modification is found in key proteins like actin, myosin, and ribosomal proteins, suggesting a role in regulating their function[1][2][3].

Biosynthesis and Metabolism

The synthesis of 1-methylhistidine is a targeted enzymatic process. The methyl group is transferred from the universal methyl donor, S-adenosyl-L-methionine (SAM), to a histidine residue on a substrate protein. This reaction is catalyzed by a class of enzymes known as protein-histidine N-methyltransferases[4].

Two primary enzymes have been identified as responsible for the majority of 1-methylhistidine formation in human cells:

-

SET Domain Containing 3 (SETD3): This enzyme specifically catalyzes the methylation of Histidine 73 (His73) on β-actin[1][2][5][6]. The methylation of actin by SETD3 is highly conserved and has been shown to be critical for proper actin polymerization, smooth muscle contraction, and mitochondrial function[2][3][5][7].

-

Methyltransferase-Like 18 (METTL18): METTL18 is a nuclear protein responsible for methylating Histidine 245 (His245) on the 60S ribosomal protein L3 (RPL3)[1][3][8]. This modification is important for optimal ribosome biogenesis and function, specifically by modulating translation elongation at certain codons to ensure proper protein folding[8][9][10].

Once the host protein (e.g., actin, myosin) is degraded as part of normal protein turnover, free 1-methylhistidine is released into the circulation. It is not re-utilized for the synthesis of new proteins and is efficiently excreted in the urine[2][3].

References

- 1. researchgate.net [researchgate.net]

- 2. SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SETD3 is an Actin Histidine Methyltransferase that Prevents Primary Dystocia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 1-methylhistidine and 3-methylhistidine by capillary and chip electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase | MDPI [mdpi.com]

- 6. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Human METTL18 is a histidine-specific methyltransferase that targets RPL3 and affects ribosome biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METTL18-mediated histidine methylation of RPL3 modulates translation elongation for proteostasis maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. METTL18-mediated histidine methylation of RPL3 modulates translation elongation for proteostasis maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of H-His(1-Me)-OMe Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, receptor affinity, and cell permeability. 1-Methylhistidine (His(1-Me)) is one such modified amino acid that has garnered interest. Its presence can influence the charge, conformation, and binding interactions of a peptide. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing H-His(1-Me)-OMe, leveraging the widely used Fmoc/tBu strategy. Due to the steric hindrance and potential for racemization associated with histidine derivatives, special considerations for coupling and cleavage are outlined.

Data Presentation

While specific quantitative data for the synthesis of this compound containing peptides is not extensively available in the literature, the following table provides a general overview of expected outcomes based on the synthesis of peptides with similarly challenging, sterically hindered, or racemization-prone amino acids. Actual results may vary depending on the peptide sequence and synthesis conditions.

| Parameter | Recommended Condition/Reagent | Expected Outcome | Potential Issues & Mitigation |

| Resin | 2-Chlorotrityl chloride (2-CTC) resin or Wang resin | High loading capacity, acid-labile cleavage for C-terminal acid. | Premature cleavage with very acid-sensitive protecting groups. Use milder cleavage conditions if necessary. |

| Fmoc-His(1-Me)-OH | 2-4 equivalents | --- | Synthesis of this building block may be required if not commercially available. |

| Coupling Reagent | DIC/HOBt or DIC/OxymaPure | Minimized racemization of the histidine residue.[1] | Slower coupling kinetics compared to phosphonium/uronium reagents. Double coupling may be necessary. |

| HATU/HOAt/DIPEA | High coupling efficiency. | Increased risk of racemization with longer pre-activation times.[1][2] Minimize pre-activation. | |

| Coupling Time | 2-4 hours (DIC/HOBt) or 30-60 minutes (HATU) | >95% coupling efficiency (monitor with Kaiser or Bromophenol Blue test). | Incomplete coupling. Perform a second coupling. |

| Fmoc Deprotection | 20% piperidine in DMF | Complete deprotection. | --- |

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5, v/v/v) | >80% cleavage yield. | Side-product formation. Use of scavengers is crucial. |

| Crude Purity | --- | 50-80% (sequence-dependent) | Purification required. |

| Final Purity | >95% after RP-HPLC purification | --- | Co-elution of impurities. Optimize HPLC gradient. |

Experimental Protocols

Materials and Reagents

-

Fmoc-His(1-Me)-OH

-

Fmoc-protected amino acids

-

2-Chlorotrityl chloride (2-CTC) resin or other suitable solid support

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Acetonitrile (ACN), HPLC grade

-

Diethylether, anhydrous

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing His(1-Me)

This protocol is based on the Fmoc/tBu strategy. All steps are performed at room temperature unless otherwise specified.

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

-

First Amino Acid Loading (if starting with a new resin):

-

Dissolve Fmoc-amino acid (2-4 eq.) and DIPEA (4-8 eq.) in DCM.

-

Add the solution to the resin and shake for 2-4 hours.

-

Wash the resin with DCM and DMF.

-

Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling (General):

-

Method A (Minimized Racemization):

-

In a separate vial, dissolve Fmoc-amino acid (3 eq.) and HOBt (or OxymaPure) (3 eq.) in DMF.

-

Add DIC (3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 2-4 hours.

-

-

Method B (High Coupling Efficiency):

-

In a separate vial, dissolve Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the resin, followed immediately by the amino acid solution.

-

Shake for 30-60 minutes.

-

-

-

Coupling of Fmoc-His(1-Me)-OH:

-

Due to the steric hindrance of the 1-methyl group, it is recommended to use the conditions described in step 4, with a potential for double coupling.

-

After the first coupling, take a small sample of the resin and perform a Kaiser test or a Bromophenol Blue test to check for completion.

-

If the test is positive (indicating incomplete coupling), repeat the coupling step with fresh reagents.

-

-

Washing: After each coupling and deprotection step, wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Repeat Cycles: Repeat steps 3-6 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform the final Fmoc deprotection as described in step 3.

-

Resin Washing and Drying: Wash the resin with DMF, DCM, and finally with diethyl ether. Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) in a fume hood. For peptides containing other sensitive residues like Met or Trp, a more complex cocktail may be required.[3][4][5]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Shake the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the TFA).

-

-

Peptide Isolation:

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

Protocol 3: Peptide Purification and Characterization

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[6][7][8]

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). The exact gradient will need to be optimized for the specific peptide.[7]

-

Collect fractions and analyze their purity by analytical RP-HPLC.

-

Pool the fractions containing the pure peptide.

-

-

Characterization:

Mandatory Visualization

Caption: Solid-Phase Peptide Synthesis Workflow for this compound Peptides.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of H-His(1-Me)-OMe in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as 1-methylhistidine (H-His(1-Me)-OMe), into peptide chains is a crucial strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the steric hindrance introduced by the N-methyl group on the α-amino group presents a significant challenge for peptide coupling, often leading to lower yields and incomplete reactions. The selection of an appropriate coupling reagent is therefore paramount for the successful synthesis of peptides containing this compound. This document provides a comprehensive guide to the coupling reagents and protocols for the efficient incorporation of this modified amino acid.

Comparison of Coupling Reagents for this compound Incorporation

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like this compound. Below is a summary of commonly used coupling reagents and their performance characteristics. It is important to note that direct comparative quantitative data for this compound is scarce in the literature; therefore, the following table collates data from studies on other N-methylated amino acids and sterically hindered systems to provide a useful guide.

| Coupling Reagent | Class | Typical Yield for N-Methylated Amino Acids | Key Advantages | Potential Disadvantages |

| HATU | Aminium/Uronium Salt | High[1] | Fast reaction kinetics, high efficiency, and reduced racemization compared to HBTU.[2] | Can cause guanidinylation of the N-terminal amine if used in excess.[3] Based on potentially explosive HOAt. |

| HBTU | Aminium/Uronium Salt | Moderate to High[4] | Cost-effective and widely used. | Less effective for highly hindered couplings compared to HATU.[1] Can also cause guanidinylation. |

| PyAOP | Phosphonium Salt | High[2] | Particularly effective for coupling N-methylated amino acids.[2] Does not cause guanidinylation. | Byproducts can sometimes be difficult to remove. |

| PyBrOP | Phosphonium Salt | High[4] | Highly reactive and effective for very hindered couplings. | High reactivity can sometimes lead to side reactions. |

| COMU | Uronium Salt | High[5][6] | High efficiency, comparable to HATU, with a better safety profile (not based on explosive triazoles).[5][6] Byproducts are water-soluble, facilitating purification.[6] | Relatively newer and may be more expensive. |

| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | Cost-effective and generates a soluble urea byproduct. Oxyma is a non-explosive and effective additive for reducing racemization. | Generally slower reaction times compared to onium salts. |

Experimental Protocols

The following protocols are recommended for the efficient incorporation of Fmoc-His(1-Me)-OH during solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is suitable for small-scale synthesis on a peptide synthesizer or for manual synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-His(1-Me)-OH

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Dichloromethane (DCM)

-

Methanol

-

Bromophenol Blue monitoring solution (0.5 mg/mL in DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min), DCM (2 x 1 min), and DMF (3 x 1 min).

-

-

Coupling of Fmoc-His(1-Me)-OH:

-

In a separate vial, dissolve Fmoc-His(1-Me)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate the mixture for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and wash them with DMF and then methanol.

-

Add a few drops of the Bromophenol Blue solution.

-

A yellow to green color of the beads indicates a complete or near-complete reaction. A blue color indicates an incomplete reaction. The standard Kaiser test (ninhydrin test) is not suitable for secondary amines like N-methylated amino acids.[7]

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (2 x 1 min).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 20 minutes.

-

Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.

Procedure:

Follow the same steps as in Protocol 1, with the following modifications for the coupling step:

-

Coupling of Fmoc-His(1-Me)-OH:

-

After adding the pre-activated amino acid solution to the resin, place the reaction vessel in a microwave peptide synthesizer.

-

Perform the coupling reaction at a controlled temperature (e.g., 50-75°C) for 5-15 minutes. Optimization of time and temperature may be required for specific sequences.

-

Visualizing the Workflow and Signaling Pathways

To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams are provided.

Caption: General workflow for the solid-phase synthesis incorporation of Fmoc-His(1-Me)-OH.

Caption: Simplified mechanism of coupling reagent action for peptide bond formation.

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with the appropriate selection of coupling reagents and optimized protocols. Modern onium salt reagents such as HATU, PyAOP, and COMU generally provide superior results for coupling sterically hindered N-methylated amino acids compared to traditional carbodiimide-based methods. Careful monitoring of the coupling reaction using a method suitable for secondary amines, such as the Bromophenol Blue test, is critical to ensure high yields and purity of the final peptide product. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their synthetic strategies for peptides containing 1-methylhistidine.

References

Protecting Group Strategy for 1-Methylhistidine in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-standard amino acids, such as H-His(1-Me)-OMe (1-methylhistidine methyl ester), into peptide sequences is a critical strategy in drug discovery and development for enhancing biological activity, stability, and pharmacokinetic properties. However, the unique structural features of such amino acids necessitate a carefully considered protecting group strategy during Solid-Phase Peptide Synthesis (SPPS). This document provides detailed application notes and protocols for a proposed protecting group strategy for this compound, addressing the specific challenges posed by the permanently methylated N-1 (π) position of the imidazole ring.

Introduction: The Challenge of Protecting 1-Methylhistidine

Histidine presents a unique challenge in SPPS due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions such as racemization and acylation.[1][2] Standard protecting group strategies for histidine often focus on protecting the N-π nitrogen to prevent racemization.[1] In the case of this compound, the N-1 (N-π) position is already occupied by a methyl group, which inherently prevents racemization mediated by this nitrogen.[1] Therefore, the primary consideration for a protecting group strategy shifts to the protection of the N-3 (N-τ) nitrogen to prevent side reactions during peptide coupling.

The ideal protecting group for the N-τ position of 1-methylhistidine should be:

-

Orthogonal: Stable under the conditions of N-α-deprotection (e.g., piperidine for Fmoc chemistry or TFA for Boc chemistry) but readily cleavable during the final global deprotection step.[3][4]

-

Effective: Sufficiently robust to prevent acylation of the N-τ nitrogen during coupling reactions.

-

Minimally Interfering: Should not introduce significant steric hindrance that could impede coupling efficiency.

Based on a review of existing literature for histidine protection, a logical approach for this compound is to adapt protecting groups known to be effective for the N-τ position of standard histidine.

Proposed Protecting Group Strategy

Given the permanent methylation at the N-π position, a single protecting group on the N-τ nitrogen is required. The choice of this protecting group is dictated by the overall SPPS strategy (Fmoc/tBu or Boc/Bn).

Fmoc/tBu Strategy

In the widely used Fmoc/tBu strategy, the N-α-Fmoc group is removed with a mild base (e.g., piperidine), while the side-chain protecting groups and the resin linkage are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA).[5][6] For the N-τ position of 1-methylhistidine, an acid-labile protecting group is therefore required.

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

The Boc group is a suitable candidate for protecting the N-τ position of 1-methylhistidine in an Fmoc/tBu SPPS workflow. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by the final TFA cocktail.[7]

Logical Relationship for Fmoc/tBu Strategy

Caption: Workflow for SPPS with Fmoc-His(1-Me, 3-Boc)-OH.

Boc/Bn Strategy

In the Boc/Bn strategy, the N-α-Boc group is removed with a moderate acid (e.g., TFA), while the side-chain protecting groups (often benzyl-based) and resin linkage are cleaved with a stronger acid (e.g., HF or TFMSA).[8] For this strategy, a protecting group for the N-τ position of 1-methylhistidine is required that is stable to TFA but labile to the final strong acid cleavage.

Recommended Protecting Group: Benzyloxymethyl (Bom)

The Bom group is a suitable choice for protecting the N-τ position in a Boc/Bn strategy. It is known to be stable to TFA but is effectively removed during the final strong acid cleavage.[3]

Logical Relationship for Boc/Bn Strategy

Caption: Workflow for SPPS with Boc-His(1-Me, 3-Bom)-OH.

Experimental Protocols

The following protocols are proposed based on standard SPPS methodologies and the known chemistry of the suggested protecting groups. Optimization may be required for specific peptide sequences.